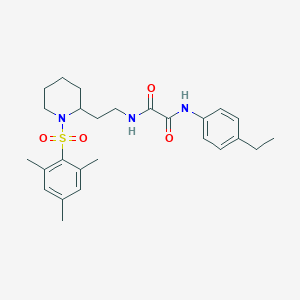

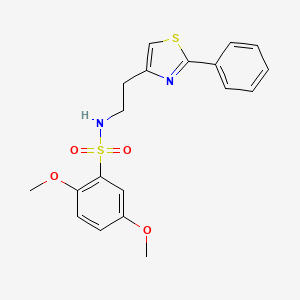

Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc (9-fluorenylmethoxycarbonyl) is a protective group used in the synthesis of peptides . It’s used to protect the amino group during peptide synthesis, allowing for the selective formation of peptide bonds .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is base-labile, meaning it can be removed under basic conditions .Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids includes the Fmoc group attached to the amino group of the amino acid . This protects the amino group from reacting until the Fmoc group is removed.Chemical Reactions Analysis

In peptide synthesis, the Fmoc group is removed under basic conditions, allowing the amino group to react with the activated carboxyl group of another amino acid to form a peptide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the Fmoc group. The Fmoc group is base-labile, meaning it can be removed under basic conditions .Applications De Recherche Scientifique

Cross-Claisen Condensation

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), built around a thiazole ring, mimic secondary protein structures like helices and β-sheets. Researchers developed a chemical route to these compounds, using cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered compounds. This method, compatible with various amino acids, provides a versatile approach for introducing lateral chains into γ-amino acids (Mathieu et al., 2015).

Synthesis of NLO Oligomers

A study reported the preparation of a protected ω-secondary amino carboxylic acid monomer, containing a 4-dialkyl-amino-4'-(alkylsulfonyl)azobenzene nonlinear optical (NLO) chromophore. This process involved selective deprotection and coupling of protected monomers, illustrating the potential of Fmoc-protected amino acids in complex molecular synthesis (Huang et al., 2000).

Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized through a practical synthetic route, demonstrating full compatibility with solid-phase peptide synthesis. This highlights the role of Fmoc-amino acids in peptidomimetic chemistry (Sladojevich et al., 2007).

Development of Unnatural Amino Acids

Researchers developed an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This study underscores the utility of Fmoc-protected derivatives in peptide synthesis and the design of complex molecular structures (Nowick et al., 2000).

Synthesis of Functional Materials

A review explored the self-organization of Fmoc-modified amino acids and peptides, discussing their potential in various applications, including cell cultivation, drug delivery, and therapeutic properties. This underscores the significance of Fmoc-modified compounds in the development of functional materials (Tao et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFXVBZXMLAMDX-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2939002.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2939006.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2939012.png)

![2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2939017.png)

![1,3-dimethyl-5-((3-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2939019.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2939022.png)